molecular formula C15H15N3O2 B2877268 (Z)-N'-((3,4-dimethylbenzoyl)oxy)picolinimidamide CAS No. 519036-03-4

(Z)-N'-((3,4-dimethylbenzoyl)oxy)picolinimidamide

Cat. No.: B2877268
CAS No.: 519036-03-4
M. Wt: 269.304
InChI Key: XRPSWQNIAPMJPD-UHFFFAOYSA-N
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Description

(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide typically involves the reaction of picolinimidamide with 3,4-dimethylbenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of (Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the picolinimidamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, (Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylbenzoyl)benzoic acid
  • 4-{4-[(3,4-Dimethylbenzoyl)amino]phenoxy}phthalic acid
  • (3,4-Dimethylbenzoyl)aminoacetic acid

Uniqueness

(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-6-7-12(9-11(10)2)15(19)20-18-14(16)13-5-3-4-8-17-13/h3-9H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPSWQNIAPMJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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